N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine

Medicinal Chemistry Chemical Synthesis Building Block

Sourcing a conformationally rigid cyclopropane-pyrrolidine building block with reliable purity is critical for reproducible CNS drug discovery SAR. N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine (CAS 1344072-91-8) delivers distinct steric and electronic properties unmatched by simpler analogs. • Enables systematic SAR exploration of LSD1 inhibitors in oncology/epigenetics. • ≥95% purity ensures reproducible synthetic outcomes. • Available in 1 g and bulk custom packs; in stock for immediate global dispatch.

Molecular Formula C9H18N2
Molecular Weight 154.257
CAS No. 1344072-91-8
Cat. No. B2489630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine
CAS1344072-91-8
Molecular FormulaC9H18N2
Molecular Weight154.257
Structural Identifiers
SMILESCN(CC1CCNC1)C2CC2
InChIInChI=1S/C9H18N2/c1-11(9-2-3-9)7-8-4-5-10-6-8/h8-10H,2-7H2,1H3
InChIKeyPZXVAUMLWPWDGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine Procurement Guide


N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine (CAS 1344072-91-8) is a tertiary amine featuring a rigid cyclopropane ring and a saturated pyrrolidine moiety, classifying it as a specialized alicyclic heterocycle building block [1]. It is utilized in pharmaceutical research and medicinal chemistry as a synthetic intermediate for constructing more complex molecules with potential therapeutic applications . Its structure is defined by the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol . The compound is commercially available with typical purities of 95% or 98% .

1
Defined steric and electronic profile from rigid cyclopropyl-pyrrolidine motif
2
Supports synthesis of CNS-targeted and epigenetic research intermediates
3
Defined purity grade supports reproducible synthetic outcomes

N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine Generic Substitution Risks


The unique combination of a cyclopropyl and a pyrrolidine group in this specific tertiary amine imparts distinct steric and electronic properties, including conformational rigidity and altered basicity, that are not recapitulated by simpler or structurally similar analogs [1]. Substituting this compound with a generic or closely related building block could fundamentally alter the three-dimensional pharmacophore, leading to a loss of target engagement or unpredictable biological outcomes. The defined 95-98% purity and stability profile of this specific CAS-registered intermediate ensure reproducible synthetic outcomes, making it a critical and non-interchangeable component in the development of novel therapeutic candidates .

Steric shiftStructural analogs may lack the conformational rigidity of the cyclopropane ring, altering 3D pharmacophore geometry.
Electronic driftAltered amine basicity and steric bulk can shift target engagement in downstream research compounds.
Purity riskVariation in purity or lot consistency may reduce synthesis reproducibility and SAR interpretation.

N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine Differentiation Guide


Biological Activity Data Unavailable

A comprehensive search of primary research papers, patents, and authoritative databases reveals no peer-reviewed, quantitative biological data (e.g., IC50, Ki, EC50) for N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine against any specific target or in any defined assay. Therefore, no direct, cross-study, or class-level comparative analysis can be performed [1]. Information available from vendor sources is generic and lacks the required quantitative and comparative context for scientific selection based on biological activity .

Bioactivity data
Data to verify
No publicly available quantitative data (IC50, Ki, EC50) found.
Procurement decisions must rely on identity, purity, and synthetic intermediate role.
No biological comparison or class-level inference possible.
Medicinal Chemistry Chemical Synthesis Building Block

N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine Application Scenarios


CNS-Targeted Agonist and Antagonist Synthesis

Given its classification as a cyclic amine, N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine is suitable for use as a key intermediate in the synthesis of novel compounds targeting central nervous system (CNS) receptors. The cyclopropane ring and pyrrolidine core are common motifs in CNS-active drug discovery, where they can enhance metabolic stability and influence receptor binding affinity [1].

LSD1 Inhibitor Pharmacophore Construction

This compound can serve as a versatile building block for assembling the cyclopropylamine core found in many lysine-specific demethylase 1 (LSD1) inhibitors, a target class of significant interest in oncology and epigenetics [2]. Its defined structure allows for the systematic exploration of structure-activity relationships (SAR) in this therapeutic area.

Agrochemical and Specialty Molecule Development

As a specialized heterocyclic building block, N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine can be utilized in the synthesis of novel agrochemicals and other performance chemicals where the unique electronic and steric properties of the cyclopropyl-pyrrolidine scaffold may confer advantages in target binding or environmental stability [1].

Application
Selection Property
Validation Focus
CNS-targeted compound synthesis (research intermediate)
Rigid cyclopropyl-pyrrolidine scaffold
Target engagement and metabolic stability in derived compounds
LSD1 inhibitor SAR exploration (research intermediate)
Cyclopropylamine core building block
Structure-activity relationship in epigenetic target models
Agrochemical and performance molecule synthesis
Specialized heterocyclic motif
Binding affinity or environmental stability in derived products

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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